2,5-Dimethyl-2'-morpholinomethyl benzophenone
Overview
Description
2,5-Dimethyl-2’-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenones. It has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a benzophenone core. It is widely used in various industries, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-2’-morpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-2’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of UV-curable coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy. The molecular targets include cellular membranes and DNA, where the compound induces oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the morpholine ring.
4-Methylbenzophenone: Contains a single methyl group instead of two.
2,4-Dimethylbenzophenone: Similar structure but with different methyl group positions.
Uniqueness
2,5-Dimethyl-2’-morpholinomethyl benzophenone is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it more versatile in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-7-8-16(2)19(13-15)20(22)18-6-4-3-5-17(18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIBDKXMQXCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643542 | |
Record name | (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-50-0 | |
Record name | Methanone, (2,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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